Methyl 3-amino-4,4-dimethylpentanate hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

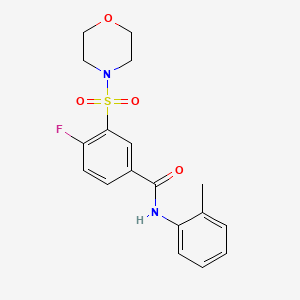

“Methyl 3-amino-4,4-dimethylpentanate hcl” is a chemical compound with the CAS Number: 1422051-73-7 . It has a molecular weight of 195.69 and its IUPAC name is methyl (3R)-3-amino-4,4-dimethylpentanoate hydrochloride . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for “Methyl 3-amino-4,4-dimethylpentanate hcl” is 1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 3-amino-4,4-dimethylpentanate hcl” is a white to yellow solid . It has a molecular weight of 195.69 and is typically stored at temperatures between 2-8°C .科学的研究の応用

Methyl 3-amino-4,4-dimethylpentanate HCl is a compound that may not have direct, widely published research studies or applications under its specific name. However, its structural and functional characteristics suggest its relevance in various scientific and chemical research areas. This summary focuses on the broader context of research applications related to the chemical structure and functionalities similar to those of Methyl 3-amino-4,4-dimethylpentanate HCl, emphasizing the scientific insights and potential applications rather than direct studies on this compound.

Chemical Synthesis and Reactivity

The compound's structure, featuring an amino group and a methyl ester, is reminiscent of intermediates used in organic synthesis and drug development. Studies on related compounds, such as the efficient and practical N-methylation of amino acid derivatives using dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water, highlight the compound's potential utility in synthetic chemistry. This method's significance lies in its ability to facilitate faster reaction rates, indicating the potential of Methyl 3-amino-4,4-dimethylpentanate HCl in synthesizing various bioactive molecules or modifying existing drugs to improve their pharmacokinetic properties (Prashad et al., 2003).

Materials Science and Corrosion Inhibition

In materials science, derivatives of amines and related compounds have been investigated as corrosion inhibitors for metals. For instance, the study of amino acid analysis using aqueous dimethyl sulfoxide highlights the role of similar compounds in analytical chemistry and materials protection. Although not directly related to Methyl 3-amino-4,4-dimethylpentanate HCl, this research underscores the importance of chemical derivatives in understanding and enhancing the durability of materials in corrosive environments (Moore, 1968).

Biochemical Applications and Drug Development

Compounds with similar structural features to Methyl 3-amino-4,4-dimethylpentanate HCl are often explored for their biochemical and pharmacological properties. Research on heterocyclic amines and their DNA adducts, for example, provides insights into mutagenesis and carcinogenesis, offering a glimpse into how structurally related compounds could interact with biological systems at the molecular level. Such studies are crucial for drug development, especially in designing agents targeting specific genetic or biochemical pathways involved in diseases (Schut & Snyderwine, 1999).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

将来の方向性

特性

IUPAC Name |

methyl 3-amino-4,4-dimethylpentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(2,3)6(9)5-7(10)11-4;/h6H,5,9H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWAVWOVOOLSTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide](/img/structure/B2991676.png)

![N-[(5-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991679.png)

![3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2991680.png)

![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2991683.png)

![[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol](/img/structure/B2991685.png)

![propyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2991687.png)

![4-Chloro-2-(6-oxo-2,5-diazatricyclo[7.5.0.0(2)]tetradeca-1(9),7-dien-5-yl)pyridine-3-carbaldehyde](/img/structure/B2991691.png)

![(Z)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(6-chloropyridin-3-yl)-3-hydroxyprop-2-enenitrile](/img/structure/B2991695.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)